molecular formula C5H7ClN2S B13150754 1-(2-Chlorothiazol-4-yl)-N-methylmethanamine

1-(2-Chlorothiazol-4-yl)-N-methylmethanamine

Cat. No.: B13150754
M. Wt: 162.64 g/mol
InChI Key: DQHSLMFJTVOBML-UHFFFAOYSA-N
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Description

1-(2-Chlorothiazol-4-yl)-N-methylmethanamine is a compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure This particular compound is characterized by the presence of a chlorothiazole moiety attached to a methylmethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorothiazol-4-yl)-N-methylmethanamine typically involves the reaction of 2-chlorothiazole with N-methylmethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile or ethanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is stirred at a specific temperature, often around room temperature to 50°C, for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorothiazol-4-yl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The chlorothiazole moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Chlorothiazol-4-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorothiazole: A precursor in the synthesis of 1-(2-Chlorothiazol-4-yl)-N-methylmethanamine.

    N-Methylmethanamine: Another precursor used in the synthesis.

    Thiazole: The parent compound of the thiazole family.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorothiazole moiety enhances its reactivity and potential for various applications compared to other thiazole derivatives.

Properties

Molecular Formula

C5H7ClN2S

Molecular Weight

162.64 g/mol

IUPAC Name

1-(2-chloro-1,3-thiazol-4-yl)-N-methylmethanamine

InChI

InChI=1S/C5H7ClN2S/c1-7-2-4-3-9-5(6)8-4/h3,7H,2H2,1H3

InChI Key

DQHSLMFJTVOBML-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CSC(=N1)Cl

Origin of Product

United States

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